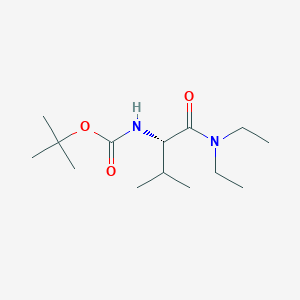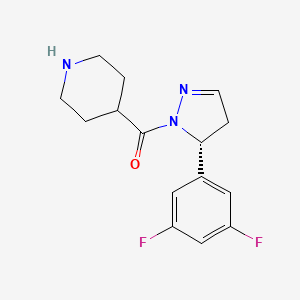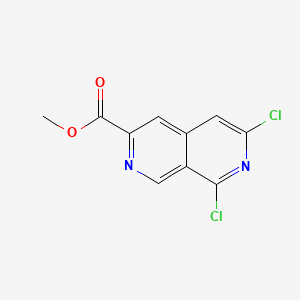
N-(4-Bromo-5,6,7,8-tetrahydro-8-isoquinolinyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide: is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of a bromine atom on the fourth position of the tetrahydroisoquinoline ring and an ethanesulfonamide group attached to the eighth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions. The bromination step to introduce the bromine atom at the fourth position can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide has shown potential as a biological probe in studying enzyme mechanisms and receptor binding studies.
Medicine: The compound has been investigated for its pharmacological properties, including its potential as an anti-inflammatory or analgesic agent. Its sulfonamide group is known for its antimicrobial activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products due to its structural properties.
Wirkmechanismus
The mechanism by which N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The bromine atom enhances the compound's reactivity, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
N-(4-chloro-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide
N-(4-methyl-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide
Uniqueness: N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide stands out due to its bromine atom, which provides unique reactivity compared to its chloro or methyl analogs. This bromine atom allows for more diverse chemical transformations and potential biological activities.
Eigenschaften
Molekularformel |
C11H15BrN2O2S |
|---|---|
Molekulargewicht |
319.22 g/mol |
IUPAC-Name |
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide |
InChI |
InChI=1S/C11H15BrN2O2S/c1-2-17(15,16)14-11-5-3-4-8-9(11)6-13-7-10(8)12/h6-7,11,14H,2-5H2,1H3 |
InChI-Schlüssel |
LVQOQLARLWRIDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)NC1CCCC2=C(C=NC=C12)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


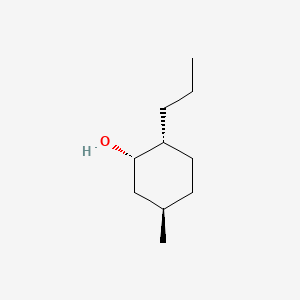

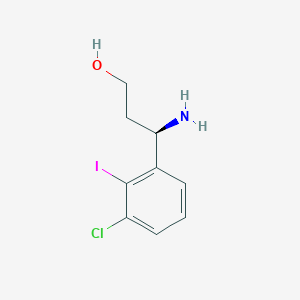
![1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15360947.png)
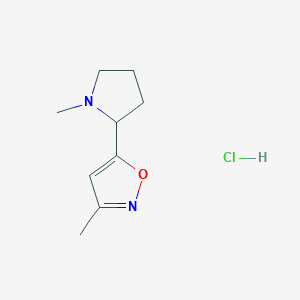
![3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione](/img/structure/B15360949.png)
![5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)
